2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide is a synthetic organic compound that features a thiazole ring substituted with a 4-nitrophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Substitution Reactions: The 4-nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it may inhibit the function of essential bacterial enzymes, leading to bacterial cell death. In anticancer research, it may interfere with cell division processes, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-cyanophenyl)benzothiazole
- Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives
Uniqueness
2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and material properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S/c18-13-5-1-11(2-6-13)9-16(22)20-17-19-15(10-25-17)12-3-7-14(8-4-12)21(23)24/h1-8,10H,9H2,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQVLGBHFBETOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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